molecular formula C9H17NO3 B2719156 Ethyl 3-(3-aminooxolan-3-yl)propanoate CAS No. 2248259-93-8

Ethyl 3-(3-aminooxolan-3-yl)propanoate

Cat. No.: B2719156
CAS No.: 2248259-93-8
M. Wt: 187.239
InChI Key: ISBATXWZZNYHIG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminooxolan-3-yl)propanoate is an ester derivative featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 3-position, linked to a propanoate ester.

Properties

IUPAC Name

ethyl 3-(3-aminooxolan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-8(11)3-4-9(10)5-6-12-7-9/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBATXWZZNYHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminooxolan-3-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminooxolane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminooxolane attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminooxolan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(3-aminooxolan-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminooxolan-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to the following analogs:

Compound Key Substituents Evidence ID
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate Oxolan-2-yl with ketone group
Ethyl 2-amino-3-(oxolan-2-yl)propanoate Amino group on oxolan-2-yl
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thiazolidinone ring with aminomethylene group

Key Observations :

  • Positional Isomerism: Ethyl 3-(3-aminooxolan-3-yl)propanoate differs from in the placement of the amino group (3-position vs. 2-position on oxolane), which may influence hydrogen bonding and reactivity.
  • Heterocyclic Systems: Compounds like incorporate thiazolidinone rings, which enhance biological activity (e.g., antimicrobial properties) compared to simpler oxolane derivatives .

Physicochemical Properties

Data gaps exist for the target compound, but analogs provide partial insights:

Property Ethyl 3-oxo-3-(oxolan-2-yl)propanoate Ethyl 2-amino-3-(oxolan-2-yl)propanoate
Water Solubility Likely low (ester group dominance) Moderate (amino group enhances polarity)
Stability Stable under recommended conditions Likely stable, but amino group may oxidize

Note: The amino group in the target compound could increase polarity compared to , improving aqueous solubility but requiring stabilization against oxidation.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

Reaction TypeKey ConditionsYieldReference
Nucleophilic substitutionDMF, 60°C, 12 h75–85%
Multi-step esterificationTHF, NaOH/HCl workup, reflux91%
Mitsunobu couplingDIAD, PPh₃, dry THF, 0°C to RT68%

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR: To identify protons and carbons in the aminooxolane and ester groups. For example, the oxolane ring protons resonate at δ 3.5–4.0 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 230.1284 for C₁₀H₁₇NO₄) .
  • FT-IR: Confirms functional groups (e.g., ester C=O stretch at 1725 cm⁻¹, NH₂ bend at 1600 cm⁻¹) .

Q. Table 2: Key Spectral Signatures for Analogous Derivatives

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Ester (-COOEt)1.2 (t), 4.1 (q)1725 (C=O)
Aminooxolane (-NH₂)2.8–3.2 (m)1600 (N-H)

How can researchers optimize reaction conditions to improve synthetic yield?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF improves coupling efficiency .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylation), while reflux accelerates ring-closure reactions .
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) can stabilize intermediates in oxolane formation .

Case Study: A 91% yield was achieved for a trifluoromethyl derivative by optimizing NaOH concentration and reaction time (10 hours at RT) .

What mechanistic insights exist for transformations involving the aminooxolane moiety?

Level: Advanced
Methodological Answer:
The aminooxolane group participates in:

  • Ring-Opening Reactions: Under acidic conditions, the oxolane ring opens to form diols, which can re-cyclize or undergo further functionalization .
  • Nucleophilic Attack: The amino group acts as a nucleophile, reacting with electrophiles (e.g., acyl chlorides) to form amides .

Key Data: Kinetic studies using UV-Vis spectroscopy show pseudo-first-order kinetics for ring-opening, with rate constants (k) ranging from 0.02–0.05 s⁻¹ in HCl .

What methodologies are recommended for evaluating biological activity?

Level: Advanced
Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
  • Target Interaction Studies: Use SPR (Surface Plasmon Resonance) to measure binding affinity to inflammatory targets (e.g., COX-2) .
  • In Vivo Models: Assess anti-inflammatory efficacy in murine collagen-induced arthritis models, monitoring cytokine levels (IL-6, TNF-α) via ELISA .

Q. Table 3: Biological Activity of Analogous Compounds

DerivativeIC₅₀ (COX-2 Inhibition)MIC (S. aureus)
Dichlorothiophene analog12 μM8 μg/mL
Indole-based derivative25 μM16 μg/mL

How should researchers address discrepancies in reported reactivity data?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, altering reaction rates compared to electron-donating groups (e.g., -OCH₃) .
  • Solvent Polarity: Protic solvents stabilize charged intermediates in SN1 mechanisms, while aprotic solvents favor SN2 pathways .

Resolution Strategy:

Replicate experiments under standardized conditions (solvent, temperature).

Perform DFT calculations to model substituent effects on transition states .

Compare kinetic data (e.g., Hammett plots) to quantify electronic influences .

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